D-Glucose-1,2,3,4,5,6,6-d7
Description
Significance of Deuterated Glucose in Biochemical Investigations
The use of deuterated glucose, such as D-Glucose-1,2,3,4,5,6,6-d7, is highly significant in biochemical investigations for several key reasons. Primarily, it allows for the detailed tracing of metabolic pathways in a non-invasive manner. smolecule.comspringernature.com Because deuterium (B1214612) is a stable isotope, it does not decay or emit radiation, making it safe for use in a variety of experimental models, from cell cultures to whole organisms, including humans. maastrichtuniversity.nl
The primary analytical techniques used to detect deuterated compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com Mass spectrometry separates molecules based on their mass-to-charge ratio, and the heavier deuterated glucose and its metabolites can be distinguished from their non-deuterated counterparts. smolecule.com This allows for the quantification of how much of the labeled glucose is being used and what it is being converted into. NMR spectroscopy, on the other hand, can identify the specific positions of the deuterium atoms within a molecule, providing even more detailed information about the biochemical reactions that have occurred.
Research has utilized deuterated glucose to study a variety of metabolic processes. For instance, it has been instrumental in quantifying the rates of glucose production, uptake, and disposal in different tissues. oup.com This is crucial for understanding conditions like diabetes, where glucose metabolism is dysregulated. chemicalbook.comchemicalbook.com Furthermore, studies have employed deuterated glucose to investigate the metabolism of cancer cells, which often exhibit altered glucose utilization compared to healthy cells. ismrm.orgnih.gov By tracing the fate of the deuterium-labeled glucose, researchers can identify metabolic vulnerabilities in cancer cells that could be targeted with new therapies.
Role of Stable Isotope Tracers in Contemporary Metabolism Research
Stable isotope tracers, including this compound, are fundamental tools in contemporary metabolism research. nih.govisotope.com They provide a dynamic view of metabolic fluxes—the rates of biochemical reactions—within a living system, which is not possible to obtain through static measurements of metabolite concentrations alone. springernature.comnih.gov This approach, often referred to as metabolic flux analysis, has revolutionized our understanding of how cells and organisms process nutrients and energy. smolecule.com
The general principle involves introducing a substrate labeled with a stable isotope, like deuterium (²H) or carbon-13 (¹³C), and then measuring the incorporation of this isotope into various downstream metabolites over time. springernature.comnih.gov This allows scientists to map the flow of atoms through metabolic networks and to quantify the relative contributions of different pathways to the production of a particular molecule. nih.gov
Beyond glucose metabolism, stable isotope tracers are used to study a wide array of metabolic processes, including the metabolism of amino acids, fatty acids, and other essential molecules. isotope.comtechnologynetworks.com This has broad applications in understanding human health and disease. For example, stable isotope tracing is used to investigate metabolic disorders, cancer, neurodegenerative diseases, and the metabolic demands of exercise. isotope.comtechnologynetworks.com The data obtained from these studies can help in the development of new diagnostic tools and therapeutic interventions. isotope.com The use of these tracers, often in combination with advanced analytical techniques like high-resolution mass spectrometry, continues to provide unparalleled insights into the complex and dynamic nature of metabolism. springernature.comnih.gov
| Property | Value | Source |
| Synonyms | Deuterated Glucose, Labeled Glucose, D-Glucose-C-d7, Dextrose-C-d7 | sigmaaldrich.com |
| Molecular Formula | C₆H₅D₇O₆ | sigmaaldrich.com |
| Molecular Weight | 187.20 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 23403-54-5 | sigmaaldrich.com |
| Melting Point | 150-152 °C (decomposes) | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Isotopic Purity | 97 atom % D | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23403-54-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(3R,4S,5S,6S)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2,2D,3D,4D,5D,6D |
InChI Key |
WQZGKKKJIJFFOK-KMTOWNPSSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
[2H][C@@]1([C@]([C@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for D Glucose 1,2,3,4,5,6,6 D7
Deuteration Synthesis Strategies
The synthesis of D-Glucose-1,2,3,4,5,6,6-d7 involves the selective replacement of hydrogen atoms with deuterium (B1214612). Various strategies have been developed for the deuteration of carbohydrates, ranging from catalytic hydrogen-deuterium (H/D) exchange to enzymatic and electrochemical methods.
One of the most common and cost-effective methods for producing deuterated carbohydrates is through catalytic H/D exchange . This approach often utilizes heterogeneous catalysts, such as Raney nickel (Ra-Ni) or ruthenium on carbon (Ru/C), in the presence of a deuterium source like deuterium oxide (D₂O). The reaction typically involves heating the carbohydrate with the catalyst in D₂O, which facilitates the exchange of C-H bonds with C-D bonds. While effective for producing perdeuterated molecules, achieving selective deuteration at specific positions requires careful control of reaction conditions, including temperature, pressure, and catalyst choice. For instance, using specific catalysts can favor deuteration at either sp2 or sp3 hybridized carbon centers.
Biocatalytic methods offer a high degree of selectivity in deuteration. These methods employ enzymes that can catalyze specific hydrogen exchange reactions. For example, enzymes like glucose isomerase can be used in a D₂O medium to introduce deuterium at specific positions on the glucose molecule. While highly specific, these methods can be more expensive and complex to implement on a large scale compared to traditional chemical catalysis.
More recently, electrochemical methods have emerged as a promising strategy for deuteration. Electrolysis of a glucose solution in heavy water (D₂O) using specific membrane reactors can generate active deuterium species for selective deuteration under mild conditions.
The choice of synthesis strategy depends on the desired level and specificity of deuteration, as well as considerations of cost and scalability. For producing this compound, a multi-step approach or a carefully optimized catalytic H/D exchange is typically necessary to achieve the desired isotopic labeling pattern.
Isotopic Purity Assessment and Quality Control in Research Materials
Ensuring the isotopic purity and structural integrity of this compound is paramount for its use in research. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.
Mass Spectrometry (MS) is a powerful tool for determining the degree and location of deuterium labeling. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. nih.gov For GC-MS analysis, glucose is often derivatized to a more volatile compound, such as an aldonitrile pentaacetate or a pentaacetate derivative, before being introduced into the instrument. nih.gov The mass spectrum of the deuterated glucose will show a characteristic shift in the mass-to-charge ratio (m/z) compared to its unlabeled counterpart, corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition and isotopic distribution. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the positions of the deuterium labels.
¹H NMR (Proton NMR) is used to detect the absence of protons at the deuterated positions.
²H NMR (Deuterium NMR) directly detects the deuterium nuclei, providing information about their chemical environment and confirming their presence at the expected positions. A simple ²H NMR method can be used to quantify the absolute ²H-enrichment in all seven aliphatic positions of glucose after its derivatization. core.ac.uk
¹³C NMR (Carbon-13 NMR) can also be used to assess deuteration. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and shifts in the ¹³C spectrum, which can be used to confirm the location of the deuterium atoms. researchgate.net
The combination of MS and NMR techniques provides a comprehensive characterization of the isotopic purity and structural integrity of this compound. Commercial suppliers of this compound typically provide a certificate of analysis detailing the isotopic purity, often specified as atom percent deuterium. For example, commercially available this compound often has an isotopic purity of 97-98 atom % D. isotope.comscbt.commerckmillipore.com
Table 1: Analytical Techniques for Isotopic Purity Assessment of this compound
| Analytical Technique | Information Provided | Sample Preparation | Key Findings |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determines isotopic enrichment and distribution of isotopologues. | Derivatization to volatile compounds (e.g., aldonitrile pentaacetate). | Provides mass-to-charge ratios confirming the number of deuterium atoms. nih.govvanderbilt.edu |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies isotopic purity and separates from unlabeled glucose. | Direct injection of the sample solution. | High-resolution MS confirms elemental composition and isotopic distribution. rsc.org |
| ¹H NMR Spectroscopy | Confirms the absence of protons at deuterated positions. | Dissolution in a suitable deuterated solvent. | Reduction in signal intensity at specific proton resonances. |
| ²H NMR Spectroscopy | Directly detects and quantifies deuterium at specific positions. | Dissolution in a suitable solvent. | Provides direct evidence of deuteration and allows for quantification of enrichment. core.ac.uk |
| ¹³C NMR Spectroscopy | Confirms the location of deuterium atoms through C-D coupling. | Dissolution in a suitable deuterated solvent. | Shows characteristic splitting patterns and isotopic shifts for carbons bonded to deuterium. researchgate.net |
Advanced Purification Techniques for Isotope-Labeled Compounds
Following synthesis, this compound must be purified to remove any unreacted starting materials, byproducts, and partially deuterated isotopologues. The presence of these impurities can interfere with experimental results. Advanced chromatographic techniques are essential for achieving the high purity required for research applications.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of isotope-labeled compounds. doaj.org Preparative HPLC, which utilizes larger columns to handle larger sample quantities, is particularly suited for isolating the desired deuterated compound. The separation of isotopologues by HPLC is based on subtle differences in their physicochemical properties caused by the isotopic substitution, known as the isotope effect. For instance, deuterated compounds may exhibit slightly different retention times on a chromatographic column compared to their non-deuterated counterparts. Mixed-mode chromatography, which combines different separation mechanisms like ion exchange and reversed-phase, can also be a powerful tool for isolating specific isotopologues. researchgate.net
Gas Chromatography (GC) can also be employed for the separation of volatile deuterated compounds. nih.gov Similar to HPLC, the separation is based on the differential partitioning of the isotopologues between the stationary and mobile phases. The choice of the stationary phase is critical for achieving good separation. nih.gov
The selection of the appropriate purification technique depends on the scale of the synthesis and the specific impurities present. A combination of different chromatographic methods may be necessary to achieve the desired level of purity for this compound.
Table 2: Advanced Purification Techniques for this compound
| Purification Technique | Principle of Separation | Key Advantages |
|---|---|---|
| Preparative High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isotopologues between a stationary and a liquid mobile phase based on subtle physicochemical differences. doaj.org | High resolution, applicable to a wide range of compounds, scalable for preparative purposes. |
| Gas Chromatography (GC) | Differential partitioning of volatile isotopologues between a stationary and a gaseous mobile phase. nih.gov | High efficiency for volatile compounds, allows for separation of closely related isotopologues. |
| Mixed-Mode Chromatography | Combines multiple separation mechanisms (e.g., ion exchange, reversed-phase) in a single column. researchgate.net | Enhanced selectivity for complex mixtures of isotopologues. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| D-Glucose |
| Deuterium oxide |
| Ruthenium on carbon |
| Raney nickel |
Advanced Applications in Metabolic Pathway Elucidation
Quantitative Metabolic Flux Analysis utilizing D-Glucose-1,2,3,4,5,6,6-d7
Quantitative metabolic flux analysis is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a cell or organism. drziweidai.com The use of stable isotope tracers like this compound is central to this methodology. smolecule.com When introduced into a biological system, the deuterated glucose is metabolized alongside its unlabeled counterpart. profil.com By measuring the incorporation of deuterium (B1214612) into downstream metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can quantify the flow of carbon from glucose through various metabolic networks. drziweidai.comnih.gov
Tracing Glucose Carbon Fate in Biosynthetic Pathways
This compound serves as a powerful tool to trace the fate of glucose-derived carbon atoms as they are incorporated into a wide array of biosynthetic pathways. smolecule.comacs.org This allows researchers to map out how glucose contributes to the synthesis of essential molecules. For instance, studies have utilized deuterated glucose to follow its conversion into amino acids, the building blocks of proteins, and nucleotides, which form the basis of DNA and RNA. acs.orgplos.org This tracing ability is crucial for understanding how cells allocate resources for growth and proliferation.
The insights gained from these tracing studies are significant. For example, in cancer research, understanding how tumor cells reroute glucose metabolism to support rapid growth is a key area of investigation. nih.gov By using this compound, researchers can identify the specific pathways that are upregulated in cancer cells, providing potential targets for therapeutic intervention. nih.gov
Elucidation of Glucose-Derived Macromolecule Synthesis (DNA, Lipids, Glycogen)
The application of this compound extends to the investigation of how glucose contributes to the synthesis of major macromolecules essential for cellular function and energy storage. researchgate.net These include DNA, lipids, and glycogen (B147801).
DNA Synthesis: The ribose sugar component of nucleotides, the building blocks of DNA, can be synthesized from glucose. Stable isotope resolved metabolomics (SIRM) using labeled glucose has demonstrated that the carbon atoms in the ribose of nucleotides are almost entirely derived from glucose. nih.gov
Lipid Synthesis: Glucose is a primary precursor for de novo lipogenesis, the process of synthesizing fatty acids. researchgate.netnih.gov this compound can be used to trace the incorporation of glucose-derived carbons into fatty acids and subsequently into complex lipids. researchgate.netuidaho.edu
Glycogen Synthesis: Glycogen, the main storage form of glucose in animals, is synthesized directly from glucose molecules. Tracing studies with deuterated glucose can visualize and quantify the dynamics of glycogen formation in various tissues. researchgate.net
Dynamics of De Novo Lipogenesis
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, with glucose being a major contributor. nih.gov this compound is a key tracer for studying the dynamics of this process. researchgate.net By monitoring the incorporation of deuterium from the labeled glucose into newly synthesized fatty acids, researchers can quantify the rate of DNL. researchgate.net
This has significant implications for understanding metabolic diseases. For example, elevated DNL in the liver is a hallmark of non-alcoholic fatty liver disease (NAFLD). nih.gov Studies using deuterated water, another tracer for DNL, have shown that this pathway is a significant source of the fat that accumulates in the liver in this condition. mdpi.com Research has also indicated that in obesity, DNL is downregulated in adipose tissue, which may contribute to systemic insulin (B600854) resistance. maastrichtuniversity.nl
| Research Focus | Key Findings |
| Cancer Metabolism | Increased de novo lipogenesis is a recognized characteristic of cancer. researchgate.net |
| Diabetes | Diabetes is associated with increased activity of retinal de novo lipogenesis. nih.gov |
| Metabolic Homeostasis | De novo lipogenesis in adipose tissue can act as a crucial sink for glucose, helping to maintain normal blood glucose levels. nih.gov |
Investigation of Glucose Kinetics in Biological Systems
Glucose kinetics refers to the study of the rates of glucose appearance (production) and disappearance (disposal) in the body. metsol.com The use of stable isotope-labeled glucose, including this compound and more commonly [6,6-2H2]glucose, has been extensively validated for quantifying these dynamic processes. metsol.comnih.gov These methods are considered safe for human studies and provide a more dynamic view of carbohydrate metabolism compared to static measurements of substrate concentrations. nih.govd-nb.info
Methodologies for Measuring Glucose Turnover and Disposal
The primed constant infusion of a stable isotope-labeled glucose tracer is a widely used and reliable method to measure glucose turnover. metsol.com This technique involves administering a continuous infusion of the tracer until a steady state is reached, where the rate of tracer infusion equals its rate of dilution by endogenously produced glucose. diabetesjournals.org By measuring the tracer-to-tracee ratio in blood samples via mass spectrometry, researchers can calculate the rate of appearance (Ra) of glucose, which at steady state equals the rate of disappearance (Rd) or glucose turnover. profil.comdiabetesjournals.org
Different tracer models, such as dual-tracer and triple-tracer methods, have been developed to provide more detailed information, especially in non-steady-state conditions like after a meal. diabetesjournals.org These methods can distinguish between endogenous glucose production and the appearance of glucose from an ingested meal. diabetesjournals.org
Analysis of Glucose Oxidation and Gluconeogenesis Rates
Glucose Oxidation: By using a uniformly 13C-labeled glucose ([U-13C]glucose) in conjunction with indirect calorimetry, the rate of glucose oxidation can be determined by measuring the appearance of 13CO2 in expired breath. d-nb.info Studies in healthy volunteers have established baseline rates for glucose oxidation. nih.gov
| Parameter | Healthy Volunteer Data (Basal Conditions) |
| Glucose Turnover Rate | 2.42 ± 0.11 mg/kg x min nih.gov |
| Glucose Oxidation Rate | 1.34 ± 0.08 mg/kg x min nih.gov |
| Glucose Clearance | 3.04 ± 0.17 ml/kg x min nih.gov |
| Glucose Recycling | ~24.7% (approx. 0.6 mg/kg x min) nih.gov |
| Hepatic Glucose Production | Suppressed under hyperinsulinemic conditions nih.gov |
This table presents data from a study on healthy volunteers under basal (fasting) conditions. nih.gov The values represent the mean ± standard error of the mean.
Intermediary Metabolite Tracing
This compound is an invaluable tool for intermediary metabolite tracing, a technique used to follow the transformation of a substrate through a metabolic pathway. smolecule.com When cells or organisms are supplied with this compound, the deuterium atoms are incorporated into downstream metabolites, effectively "labeling" them. irisotope.com By extracting and analyzing these metabolites, researchers can map the flow of carbon atoms from glucose into various biochemical products.
This method, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite levels. eurisotop.comirisotope.com For instance, by tracking the appearance of deuterium in intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, researchers can quantify the relative flux through these central carbon pathways. mdpi.com The mass shift created by the deuterium labels allows for precise measurement and identification of these pathway intermediates. smolecule.com
Table 1: Illustrative Tracing of Key Metabolites from this compound
| Parent Tracer | Key Metabolic Pathway | Resulting Labeled Metabolite | Expected Mass Shift (from unlabeled) |
|---|---|---|---|
| This compound | Glycolysis | Glucose-6-Phosphate-d7 | +7 |
| This compound | Glycolysis | Fructose-6-Phosphate-d6* | +6 |
| This compound | Glycolysis | Lactate-d3 | +3 |
| This compound | Pentose Phosphate Pathway | Ribose-5-Phosphate-d5 | +5 |
| This compound | De Novo Lipogenesis | Palmitate (C16:0) | Variable (multiple deuterium atoms incorporated) |
*Note: The isomerization of Glucose-6-Phosphate to Fructose-6-Phosphate involves a hydrogen exchange at the C2 position, resulting in the loss of one deuterium atom. vanderbilt.edu
Enzymatic Reaction Mechanism Studies
The specific placement of deuterium atoms in this compound allows for detailed investigations into the mechanisms of enzymatic reactions. A notable example is the study of glucose cycling in pancreatic islets, a process controlled by the opposing actions of glucokinase (GK) and glucose-6-phosphatase (G6PC2). vanderbilt.edu
In a pivotal study, researchers used this compound to measure the rate of this cycle. vanderbilt.edu When the tracer, D-Glucose-d7, is converted to Glucose-6-Phosphate-d7 (G6P-d7) by glucokinase, it retains all seven deuterium labels. However, the subsequent isomerization of G6P to Fructose-6-Phosphate (F6P), catalyzed by phosphoglucose (B3042753) isomerase (PGI), involves an exchange of a hydrogen atom at the C2 position with a proton from water. vanderbilt.edu If this F6P is then converted back to G6P, the resulting molecule is G6P-d6, having lost the deuterium at C2. If G6PC2 then dephosphorylates this G6P-d6, it releases Glucose-d6 into the medium. By measuring the appearance of Glucose-d6 from an initial pool of Glucose-d7, the rate of the G6PC2-mediated reverse reaction (hydrolysis of G6P) can be precisely quantified, providing a direct measure of glucose cycling. vanderbilt.edu This novel stable isotope analysis demonstrated significantly higher rates of glucose cycling in pancreatic islets than previously reported using other methods. vanderbilt.edu
Table 2: Application of D-Glucose-d7 in Studying the Glucose Cycling Mechanism
| Enzyme / Process | Action on Deuterated Substrate | Observed Isotopic Change | Mechanistic Insight |
|---|---|---|---|
| Glucokinase (GK) | Phosphorylates D-Glucose-d7 | Formation of Glucose-6-Phosphate-d7 (G6P-d7) | Measures forward flux (glucose uptake) |
| Phosphoglucose Isomerase (PGI) | Isomerizes G6P-d7 to Fructose-6-Phosphate (F6P) | Loss of deuterium at C2, forming F6P-d6 | Highlights the stereospecificity of the enzymatic proton exchange |
Cellular and Subcellular Metabolic Profiling
Beyond pathway-level analysis, this compound enables the profiling of metabolic activities within specific cells and even subcellular compartments. A cutting-edge technique known as Spectral Tracing of Deuterium Isotope (STRIDE) utilizes Stimulated Raman Scattering (SRS) microscopy to visualize the fate of deuterium from labeled glucose in real-time. nih.gov
The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, meaning there is no interference from endogenous molecules. nih.govuidaho.edu By tuning the SRS microscope to this frequency, researchers can directly image the incorporation of deuterium from this compound into newly synthesized macromolecules like proteins, lipids, and glycogen. nih.gov
This approach provides remarkable spatial resolution of metabolic processes. For example, studies have shown that different tissues in mice exhibit distinct patterns of glucose utilization when fed D-Glucose-d7. The heart shows high protein synthesis, while adipose tissue shows high lipid synthesis. nih.gov Furthermore, metabolic heterogeneity can be observed at the subcellular level. In human mesenchymal stem cells undergoing differentiation into adipocytes, Raman microscopy has been used to track D-glucose-d7 metabolites, revealing their depletion in areas closest to newly forming lipid droplets, suggesting localized consumption. biorxiv.org This provides powerful insights into how different cell types and organelles utilize glucose for specific biosynthetic functions.
Table 3: Research Findings from Cellular Metabolic Profiling with this compound
| Research Area | Key Finding | Analytical Technique | Reference |
|---|---|---|---|
| In Vivo Tissue Metabolism (Mouse) | Revealed tissue-specific glucose utilization; cardiac muscle favored protein synthesis, while fat tissue favored lipid synthesis from the glucose backbone. | Stimulated Raman Scattering (SRS) Microscopy (STRIDE) | nih.gov |
| Adipogenesis (hMSCs) | Showed spatial distribution of glucose metabolites, which appeared depleted near maturing lipid droplets, indicating localized metabolic activity. | Raman Microscopy | biorxiv.org |
| Cancer Metabolism | D-Glucose-d7 can be used to monitor the Warburg effect by tracking its conversion to deuterated lactate (B86563), glutamine, and glutamate. | Deuterium Metabolic Imaging (DMI) via MRS | isotope.com |
Table 4: Compound Names Mentioned in this Article
| Compound Name | Abbreviation | Chemical Formula (unlabeled) |
|---|---|---|
| This compound | D-Glucose-d7 | C₆H₅D₇O₆ |
| D-Glucose | C₆H₁₂O₆ | |
| Glucose-6-Phosphate | G6P | C₆H₁₃O₉P |
| Fructose-6-Phosphate | F6P | C₆H₁₃O₉P |
| Lactate | C₃H₆O₃ | |
| Ribose-5-Phosphate | R5P | C₅H₁₁O₈P |
| Palmitate | C₁₆H₃₂O₂ | |
| Glucokinase | GK | N/A (Enzyme) |
| Glucose-6-phosphatase catalytic subunit 2 | G6PC2 | N/A (Enzyme) |
| Phosphoglucose isomerase | PGI | N/A (Enzyme) |
Analytical Techniques for D Glucose 1,2,3,4,5,6,6 D7 and Its Metabolites
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a highly sensitive technique ideal for detecting the mass shift introduced by the seven deuterium (B1214612) atoms in D-Glucose-1,2,3,4,5,6,6-d7. sigmaaldrich.com It is widely used for identifying and quantifying the labeled glucose and its metabolic products in complex biological samples.
High-resolution mass spectrometry (HRMS) provides the mass accuracy and resolving power necessary to distinguish between labeled and unlabeled metabolites. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to determine the site and extent of deuterium labeling in glucose and its metabolites. researchgate.netnih.gov For analysis, glucose is often converted into a derivative, such as glucose aldonitrile pentaacetate or a methyloxime pentatrimethylsilyl derivative. researchgate.net The fragmentation of these derivatives under electron impact ionization produces specific ion clusters that retain certain carbon and hydrogen atoms from the original glucose molecule. researchgate.netnih.gov By analyzing the mass-to-charge (m/z) ratios of these fragments, researchers can deduce the positional enrichment of deuterium. nih.gov
For example, a GC-MS method was developed to determine deuterium incorporation in blood glucose by analyzing various ion clusters of a glucose aldonitrile pentaacetate derivative. researchgate.netnih.gov The analysis of these fragments allows for the quantification of deuterium enrichment at specific positions on the glucose molecule. nih.gov
| Derivative | m/z of Fragment Ion | Glucose Atoms Retained (Carbon-Hydrogen) |
|---|---|---|
| Aldonitrile Pentaacetate | 331 | C1-C6, 1,2,3,4,5,6,6-H7 |
| 328 | C1-C6, 2,3,4,5,6,6-H6 | |
| 242 | C1-C4, 2,3,4-H3 | |
| 217 | C4-C6, 4,5,6,6-H4 | |
| 212 | C1-C5, 2,3,4,5-H4 | |
| 187 | C3-C6, 3,4,5,6,6-H5 | |
| Pentaacetate | 169 | C1-C6, 1,3,4,5,6,6-H6 |
Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating and quantifying isotopomers, which are molecules that have the same number of isotopic atoms but at different positions. nih.gov By selecting a specific precursor ion and analyzing its fragmentation products, MS/MS provides structural information that can distinguish between positional isomers. nih.gov For instance, a method using electrospray ionization tandem mass spectrometry was developed to distinguish and quantify C1 and C2 ¹³C-labeled glucose after derivatization to methylglucosamine, which creates a favored cleavage site between C1 and C2. nih.gov This approach can be adapted to monitor the metabolic fate of specific atoms in deuterated glucose molecules. nih.gov Multiple reaction monitoring (MRM) scans in a Q-trap mass spectrometer can be used for precise quantification of these isotopomers. nih.gov
When quantifying metabolites using stable isotopes, it is crucial to correct for several factors that can affect accuracy. One major consideration is the natural abundance of stable isotopes (e.g., ¹³C, ²H) in biological samples. nih.govresearchgate.net Correction algorithms are necessary to distinguish between experimentally introduced labels and those that are naturally present. nih.govuni-regensburg.de Omitting this correction can lead to significant data distortion and potential misinterpretation of metabolic pathways. uni-regensburg.dedntb.gov.ua
Furthermore, kinetic isotope effects (KIEs) can occur, where the substitution of a lighter isotope (like ¹H) with a heavier one (like ²H) alters the rate of a chemical reaction. nih.govismrm.org Fragmentation patterns in mass spectra can also show an isotope effect with deuterium labeling. nih.gov To ensure accurate quantification, "correction factors" are introduced to account for these discrepancies. nih.gov For example, it was noted that fragment ion ratios in tandem mass spectra of labeled glucose showed an isotope effect, necessitating a correction factor for more accurate quantification. nih.gov
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing biomolecules, often producing adduct ions such as [M+Na]⁺ or [M+NH₄]⁺. researchgate.net When coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), it becomes an exceptionally powerful analytical tool. nih.gov FT-ICR-MS offers unparalleled mass accuracy (in the parts-per-billion range) and ultra-high resolution, which allows for the confident identification of metabolites in complex mixtures and the separation of isobaric and isomeric species. nih.govnih.gov
This compound has been used as a dopant in the quality control of grape juice using ESI(-) FT-ICR MS to detect contamination with apple juice. sigmaaldrich.com This application highlights the utility of the labeled compound as an internal standard in complex sample analysis where high resolution and mass accuracy are paramount for distinguishing analytes from matrix components. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Metabolic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural information and can be used to track metabolic fluxes in vivo. iosrjournals.orgnih.gov The use of deuterated substrates like this compound is particularly advantageous in NMR-based studies.
In biomolecular NMR, particularly for studying large proteins, extensive deuteration is used to simplify complex proton (¹H) NMR spectra and reduce signal overlap. nih.gov This is achieved by growing microorganisms for protein expression in deuterated media with this compound as the carbon source. mdpi.com This method allows for high levels of deuteration at non-exchangeable hydrogen positions, which reduces dipolar spin interactions and enhances the quality of NMR data for structural and dynamic studies. nih.gov
Deuterium Magnetic Resonance Spectroscopy (DMRS) and Deuterium Magnetic Resonance Spectroscopic Imaging (DMRSI) are emerging techniques that directly track the fate of deuterium from labeled substrates in real-time. nih.govoup.com Following the administration of deuterated glucose, these methods can simultaneously measure the dynamics of labeled glucose and its downstream metabolites, such as lactate (B86563), glutamate, and glutamine. nih.govoup.com This enables the quantitative mapping of key metabolic rates, including the cerebral metabolic rate of glucose (CMRGlc) and the TCA cycle flux (VTCA), in vivo. nih.govismrm.org While DMRS using [6,6'-²H₂]-D-glucose has shown promise, substrates with more deuterium labels, such as this compound, can potentially enhance the signal-to-noise ratio. researchgate.net
| NMR Technique | Application | Key Findings/Advantages | Reference |
|---|---|---|---|
| Biomolecular NMR | Protein structure and dynamics | Reduces spectral complexity and dipolar interactions in large proteins. | nih.gov |
| DMRS/DMRSI | In vivo metabolic flux analysis | Allows non-invasive, simultaneous measurement of glucose consumption, TCA cycle flux, and lactate production. | nih.govoup.com |
| Indirect ¹H-MRS | Quantifying neural metabolism | Detects the reduction in ¹H signals as deuterium is incorporated into metabolites, offering high sensitivity and chemical specificity. | ismrm.orgnih.gov |
Utility as an Internal Standard in NMR Spectroscopy
Deuterated glucose, including this compound, is utilized in nuclear magnetic resonance (NMR) spectroscopy primarily as a metabolic tracer rather than a conventional internal standard for quantification. isotope.comisotope.comismrm.org Its application allows researchers to investigate metabolic pathways and measure metabolic fluxes. ismrm.org In such studies, quantification often relies on other references, such as the natural abundance of deuterium in water. nih.gov
The introduction of deuterium into the glucose molecule has a notable impact on NMR spectra. The substitution of protons with deuterons alters the metabolism of glucose to lactate, a phenomenon attributed to the kinetic isotope effect. ismrm.org Specifically, the cleavage of a deuteron-carbon bond is slower than that of a proton-carbon bond, which can reduce the flux through glycolysis. ismrm.org This effect is critical to consider when interpreting the rate of appearance of metabolites from deuterated glucose. ismrm.org
In ¹³C NMR spectroscopy, the presence of deuterium atoms adjacent to ¹³C atoms results in observable isotope effects. These include scalar coupling between ²H and ¹³C (~19.6 Hz) and a chemical shift isotope effect, where a single deuteron (B1233211) can cause an upfield shift of approximately 0.25 ppm. ismrm.org These spectral characteristics allow for detailed analysis of the metabolic fate of the deuterated carbon backbone. ismrm.org For example, studies in perfused rat hearts using [U-¹³C₆, U-²H₇]glucose have demonstrated that the deuteration slows the metabolic conversion of glucose to lactate. ismrm.org
Experimental Design and Computational Modeling in D Glucose 1,2,3,4,5,6,6 D7 Tracer Studies
Design Principles for Stable Isotope Tracer Experiments
The design of stable isotope tracer experiments using D-Glucose-1,2,3,4,5,6,6-d7 is founded on the principle of introducing a labeled compound into a biological system and monitoring its incorporation into downstream metabolites. This approach allows for the quantitative analysis of metabolic fluxes and pathway activities. Key considerations in the experimental design include the choice of the isotopic tracer, the duration of labeling, and the analytical methods for detecting the labeled molecules.
This compound is often selected for its comprehensive labeling pattern, which allows for the tracing of the glucose backbone through various metabolic transformations. smolecule.com The stability of the carbon-deuterium bonds ensures that the label is retained throughout many enzymatic reactions, providing a clear signal for analysis.
A critical aspect of the experimental design is the use of appropriate controls and internal standards. For instance, in studies analyzing glucose cycling in pancreatic islets, unlabeled glucose or other glucose isotopologues like [U-13C6]glucose can be used in parallel experiments to provide a baseline and allow for accurate quantification of isotopic enrichment. nih.gov The duration of the tracer experiment is also a crucial parameter, as it needs to be sufficient to allow for the labeled glucose to be metabolized and incorporated into the biomolecules of interest. Studies have employed incubation times ranging from hours to several days, depending on the specific metabolic processes being investigated. nih.govnih.gov
The selection of analytical techniques is another cornerstone of the experimental design. Mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) is commonly used to separate and detect the isotopically labeled metabolites. au.dkbuchem.com The choice of derivatization method is also critical as it can influence the fragmentation patterns observed in mass spectrometry and, consequently, the ability to determine the position of the isotopic label. shimadzu.com
Table 1: Key Design Principles for this compound Tracer Experiments
| Principle | Description | Research Example |
| Tracer Selection | This compound provides a stable and comprehensive label for tracking glucose metabolism. | Used to study glucose cycling in pancreatic islets. nih.gov |
| Control Groups | Use of unlabeled glucose or other isotopologues to establish a baseline for comparison. | Parallel experiments with naturally labeled glucose. nih.gov |
| Labeling Duration | Time must be sufficient for metabolic incorporation of the tracer. | Incubations ranging from 24 to 72 hours for islet studies. nih.gov |
| Analytical Method | GC-MS and LC-MS are standard for detecting and quantifying labeled metabolites. | GC-MS analysis of derivatized glucose isotopomers. nih.gov |
| Internal Standards | Use of a known amount of a labeled compound to ensure accurate quantification. | [U-13C6; 1,2,3,4,5,6,6-2H7]glucose used as an internal standard. nih.gov |
Computational Modeling of Glucose Labeling Dynamics
Computational modeling plays a pivotal role in interpreting the complex data generated from stable isotope tracer experiments. These models help to simulate the dynamic distribution of the isotopic label within the metabolic network, providing insights into flux rates and pathway regulation that are not directly measurable.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Isotope Distribution
Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body based on physiological and biochemical parameters. researchgate.net In the context of this compound tracer studies, PBPK models can be used to predict the distribution of the labeled glucose and its metabolites throughout different organs and tissues. researchgate.netnih.gov
These models incorporate parameters such as organ blood flow, tissue volumes, and metabolic rates to simulate the time course of isotope enrichment in various body compartments. researchgate.net By comparing the model predictions with experimental data, researchers can refine their understanding of glucose metabolism on a systemic level. PBPK models have been developed to describe the pharmacokinetics of glucose and other related metabolites, providing a framework that can be adapted for isotope tracing studies. nih.gov The development of such models is crucial for translating findings from in vitro and animal studies to human physiology. d-nb.infomdpi.com
Simulation of Label Enrichment Profiles in Research Systems
Simulation of label enrichment profiles is a powerful tool for analyzing data from tracer experiments. By creating a computational model of the metabolic network, researchers can simulate the expected distribution of isotopic labels for a given set of metabolic fluxes. This allows for the comparison of simulated data with experimentally measured mass isotopomer distributions (MIDs). frontiersin.org
For example, in a study of glucose cycling in pancreatic islets, a model was used to predict that the cycling of D7-glucose would lead to the accumulation of a specific M+6 mass isotopomer of glucose. nih.gov The experimental detection of this isotopomer provided strong evidence for the activity of the glucose-6-phosphatase catalytic subunit 2 (G6pc2). nih.gov Such simulations are essential for hypothesis testing and for extracting quantitative flux information from complex labeling patterns. These models can range in complexity from simple representations of central carbon metabolism to more comprehensive networks that include glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.
Sample Preparation and Derivatization Protocols for Isotopic Analysis
The accurate analysis of this compound and its labeled metabolites by mass spectrometry requires meticulous sample preparation and chemical derivatization. au.dk These steps are crucial for extracting the compounds of interest from complex biological matrices and for making them amenable to GC-MS analysis, which requires volatile compounds. shimadzu.com
Common sample preparation techniques involve the extraction of metabolites from cells, tissues, or biofluids using solvents like methanol. au.dk This is often followed by a centrifugation step to remove proteins and other macromolecules. nih.gov The supernatant containing the small molecule metabolites is then collected for derivatization.
Derivatization is a key step that involves chemically modifying the metabolites to increase their volatility and improve their chromatographic properties. Several derivatization methods are available for glucose analysis, including:
Oximation followed by silylation: This is a common method for analyzing sugars.
Acetylation: This method can also be used to create volatile glucose derivatives.
Propionylation: In some studies, glucose is derivatized to glucose 1,2,5,6-di-isopropylidene propionate (B1217596) or aldonitrile pentapropionate. nih.gov
The choice of derivatization reagent can affect the fragmentation of the molecule in the mass spectrometer, and thus the information that can be obtained about the location of the isotopic label. shimadzu.com For example, certain derivatization procedures can preserve the entire carbon backbone of the glucose molecule, allowing for the determination of the complete isotopic labeling pattern. nih.gov
Application in Minimal Media for Labeled Biomolecule Production
This compound is frequently used as the sole carbon source in minimal media for the production of isotopically labeled biomolecules in microorganisms and cell cultures. nih.govisotope.com This technique is particularly valuable in the field of structural biology, where it is used to produce deuterated proteins for nuclear magnetic resonance (NMR) spectroscopy studies. nih.govd-nb.info
By growing organisms in a medium where this compound is the only source of carbon, the deuterium (B1214612) labels are incorporated into the amino acids and subsequently into the proteins being expressed. nih.gov This widespread deuteration can simplify complex NMR spectra and enable the study of larger proteins and protein complexes.
In addition to protein production, this compound can be used to label other biomolecules, such as lipids and nucleic acids. nih.govresearchgate.net This allows for the investigation of the metabolic pathways involved in the synthesis of these essential cellular components. For example, studies have used this tracer to investigate de novo lipogenesis in cancer cells. researchgate.net
Future Directions and Emerging Research Avenues for D Glucose 1,2,3,4,5,6,6 D7
Integration with Multi-Omics Approaches
The integration of D-Glucose-1,2,3,4,5,6,6-d7 with multi-omics platforms, such as metabolomics and proteomics, presents a significant avenue for future research. smolecule.comisotope.com By tracing the deuterium (B1214612) label from glucose into a wide array of downstream metabolites and even into the building blocks of proteins, a more holistic view of cellular metabolism can be achieved. This approach allows for the elucidation of complex metabolic networks and their response to various stimuli or disease states. smolecule.comnih.gov
For instance, combining stable isotope labeling with mass spectrometry-based proteomics can reveal not only the changes in protein abundance but also their turnover rates, providing a dynamic understanding of the proteome. nih.gov This can be particularly insightful in studying the pathology of diseases like Alzheimer's, where alterations in protein metabolism are a key feature. nih.gov
Table 1: Applications of this compound in Multi-Omics Studies
| Research Area | Application | Analytical Technique | Key Insights |
| Metabolomics | Tracing metabolic pathways and flux analysis. smolecule.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. smolecule.comnih.gov | Quantification of glucose consumption, glycolysis, and the tricarboxylic acid (TCA) cycle. oup.com |
| Proteomics | Measuring protein synthesis and turnover rates. nih.gov | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) combined with MS. nih.govckgas.com | Understanding the dynamics of protein expression and post-translational modifications. ckgas.com |
| Lipidomics | Visualizing de novo lipogenesis. researchgate.net | Stimulated Raman Scattering (SRS) Microscopy. researchgate.net | Tracking the incorporation of glucose-derived carbons into lipids. researchgate.net |
Development of Novel Isotopic Labeling Strategies
Future research will likely focus on the development of more sophisticated isotopic labeling strategies involving this compound. This includes pulse-chase experiments, where the labeled glucose is introduced for a specific period and then replaced with an unlabeled counterpart, allowing for the study of metabolic dynamics over time. nih.gov This technique can be used to create "isotopic zip-codes" to track the spatial and temporal changes in protein populations within complex biological structures like 3D multicellular spheroids. nih.gov
Furthermore, combining this compound with other stable isotope-labeled compounds, such as those containing ¹³C or ¹⁵N, will enable multiplexed analyses. ckgas.comisotope.com This allows for the simultaneous tracking of multiple metabolic pathways and provides a more comprehensive picture of cellular metabolism. For example, dual-labeling experiments can differentiate the contributions of various nutrient sources to biomass production.
Advances in High-Throughput Analytical Platforms
The continued evolution of high-throughput analytical platforms is critical for maximizing the potential of this compound. Advances in mass spectrometry, including techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), offer increased sensitivity and resolution for detecting labeled molecules. biophysics-reports.orgbiophysics-reports.org
Deuterium Metabolic Imaging (DMI) is a particularly promising non-invasive technique that uses magnetic resonance spectroscopy (MRS) to visualize the metabolic fate of deuterated compounds in vivo. nih.govisotope.com Recent developments in DMI have demonstrated its ability to map glucose metabolism in three dimensions, offering insights into the Warburg effect in cancer and other metabolic dysregulations. isotope.commdpi.com Further improvements in the spatial and temporal resolution of DMI will be crucial for its clinical translation. oup.comnih.gov
Another powerful technique, Stimulated Raman Scattering (SRS) microscopy, allows for the direct visualization of the carbon-deuterium bonds from this compound within living cells, providing spatially resolved metabolic information without the need for destructive sample preparation. nih.govresearchgate.net
Expansion into Diverse Biological Model Systems
While much of the current research utilizing this compound has been conducted in cell culture and rodent models, there is a significant opportunity to expand its application into a wider range of biological systems. gmclore.orgnih.gov This includes the use of this tracer in more complex organisms and in the study of various disease models.
For example, investigating glucose metabolism in different cancer models can reveal metabolic vulnerabilities that could be targeted for therapy. mdpi.comnih.gov Similarly, studying metabolic changes in models of neurodegenerative diseases can provide insights into disease mechanisms and potential therapeutic interventions. nih.gov The application of this compound in plant biology and microbiology also holds promise for understanding fundamental metabolic processes in these organisms.
Q & A
Q. How can researchers verify the isotopic purity of D-Glucose-1,2,3,4,5,6,6-d7, and what analytical techniques are recommended?
Isotopic purity is typically validated using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). For D-Glucose-d7, the mass shift of M+7 (or M+13 when combined with ¹³C labeling) can be measured via electrospray ionization (ESI) coupled with Fourier transform ion cyclotron resonance (FT-ICR) MS to confirm deuterium incorporation . HPLC with isotopic purity ≥99% is also used for quality control . Discrepancies in reported purity (e.g., 97% vs. 99%) may arise from batch variability or measurement techniques, so cross-validation with multiple methods is advised.
Q. What experimental considerations are critical when using D-Glucose-d7 in metabolic flux analysis?
To minimize isotopic dilution effects, ensure cell culture media or in vitro systems are devoid of unlabeled glucose. Use tracer doses calibrated to match physiological concentrations. For dynamic flux measurements, combine with ¹³C-labeled glucose (e.g., U-¹³C₆) to track positional labeling via tandem mass spectrometry (MS/MS) or ²H NMR . Quench metabolism rapidly (e.g., liquid nitrogen) to preserve isotopic distribution in downstream extracts .
Q. How does D-Glucose-d7 improve sensitivity in protein structural studies using NMR?
Deuteration reduces proton background noise, enhancing signal-to-noise ratios for ¹H-detected NMR. For example, in protein-ligand interaction studies, D-Glucose-d7 can be used to trace binding sites without interference from solvent protons. Pair with ¹³C labeling for heteronuclear single-quantum coherence (HSQC) experiments to resolve glucose conformations in enzyme active sites .
Advanced Research Questions
Q. How can D-Glucose-d7 resolve ambiguities in enzyme kinetic isotope effects (KIEs) for glucose-oxidizing enzymes?
KIEs at specific positions (e.g., C2 in pyranose 2-oxidase) can be measured by comparing reaction rates between deuterated (D-Glucose-d7) and protiated substrates. For regiospecific oxidation, use site-specific deuterium labeling (e.g., 2-d-glucose) to isolate primary KIEs. Computational docking paired with experimental data (e.g., X-ray crystallography) can validate hydrogen transfer mechanisms .
Q. What methodologies integrate D-Glucose-d7 with computational modeling to study glucose conformational polymorphism?
Q. How does D-Glucose-d7 enable non-invasive monitoring of cytosolic NAD⁺/NADH ratios in live cells?
Hyperpolarized D-Glucose-d7 (via dynamic nuclear polarization) enhances ²H MRI sensitivity. Inject hyperpolarized glucose into cell suspensions and track deuterium signals in real-time to quantify NAD⁺-dependent oxidation kinetics. Calibrate ratios using lactate dehydrogenase (LDH) activity assays and isotopomer analysis .
Q. What strategies mitigate isotopic interference when co-labeling D-Glucose-d7 with other tracers (e.g., ¹⁵N, ¹³C) in multi-omics studies?
Use orthogonal labeling (e.g., ¹⁵N for proteins, ¹³C/²H for metabolites) and high-resolution LC-MS/MS to deconvolute signals. For proteomics, employ SILAC (stable isotope labeling by amino acids) with D-Glucose-d7 in the medium to separate metabolic and proteomic labeling. Data-independent acquisition (DIA) workflows reduce spectral overlap .
Methodological Notes
- Sample Preparation : For NMR, dissolve D-Glucose-d7 in D₂O with trace NH₄OH to stabilize anomeric forms .
- Data Analysis : Use software like MNova (NMR) or XCalibur (MS) with isotopic pattern recognition algorithms to quantify labeling efficiency .
- Contradictions : Discrepancies in isotopic purity claims (e.g., 97% vs. 99%) highlight the need for in-house validation via independent assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
